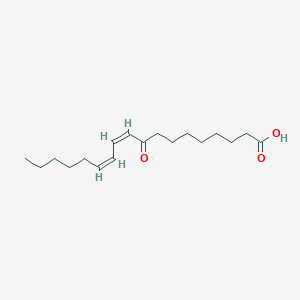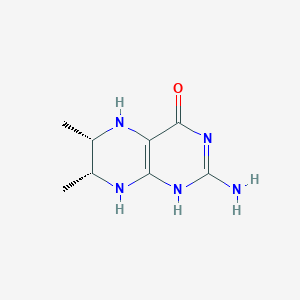![molecular formula C18H28INO3 B7852533 N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide](/img/structure/B7852533.png)
N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CAY10448 is synthesized through a multi-step chemical process The key steps involve the iodination of nonivamide, a capsaicin analogThe reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for CAY10448 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
CAY10448 undergoes several types of chemical reactions, including:
Substitution Reactions: The introduction of the iodine atom is a key substitution reaction.
Oxidation and Reduction: These reactions may be involved in the preparation of intermediates or in the final steps of synthesis.
Common Reagents and Conditions
Iodine: Used for the iodination step.
Oxidizing Agents: Such as hydrogen peroxide or sodium hypochlorite, used to facilitate the iodination.
Solvents: Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
Major Products
The major product of these reactions is CAY10448 itself, characterized by its high purity and specific molecular structure, which includes an iodinated aromatic ring and a nonivamide backbone .
Scientific Research Applications
CAY10448 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of capsaicin analogs and their chemical properties.
Biology: Helps in understanding the role of TRPV1 in cellular processes.
Medicine: Investigated for its potential in pain management and as a therapeutic agent for conditions involving TRPV1.
Industry: Utilized in the development of new pain relief medications and in the study of sensory receptors.
Mechanism of Action
CAY10448 exerts its effects by binding to the TRPV1 receptor, thereby blocking the action of capsaicin and other agonists. This inhibition prevents the receptor from transmitting pain and heat signals, making it a valuable tool in pain research. The molecular targets include the TRPV1 receptor, and the pathways involved are those related to pain and heat sensation .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: The natural ligand for TRPV1, known for its heat and pain-inducing properties.
Nonivamide: A synthetic analog of capsaicin, used as a starting material for CAY10448 synthesis.
AMG517: Another TRPV1 antagonist with similar applications in pain research.
Uniqueness of CAY10448
CAY10448 is unique due to its iodinated structure, which enhances its potency as a TRPV1 antagonist. This makes it more effective in blocking the receptor compared to non-iodinated analogs .
Properties
IUPAC Name |
N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28INO3/c1-13(2)8-6-4-5-7-9-18(22)20-12-14-10-17(23-3)16(21)11-15(14)19/h10-11,13,21H,4-9,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVUDCLXIKWQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B7852456.png)



![potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-4-oxo-1,3-thiazol-2-olate](/img/structure/B7852490.png)




![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B7852511.png)




